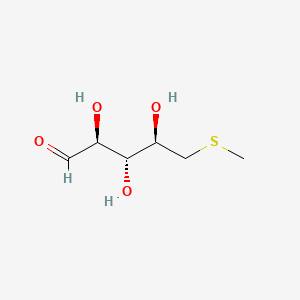

5-Deoxy-5-(methylthio)ribose

Description

Structure

3D Structure

Properties

CAS No. |

23656-67-9 |

|---|---|

Molecular Formula |

C6H12O4S |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxy-5-methylsulfanylpentanal |

InChI |

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6-/m1/s1 |

InChI Key |

ACWASDPGAVYCNI-NGJCXOISSA-N |

SMILES |

CSCC(C(C(C=O)O)O)O |

Isomeric SMILES |

CSC[C@@H]([C@@H]([C@@H](C=O)O)O)O |

Canonical SMILES |

CSCC(C(C(C=O)O)O)O |

Synonyms |

5-deoxy-5-(methylthio)ribose 5-methylthioribose |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Transformations Involving 5 Deoxy 5 Methylthio Ribose

The Methionine Salvage Pathway (MSP) / Yang Cycle / MTA Cycle

The methionine salvage pathway, also known as the Yang Cycle or MTA cycle, is a crucial biochemical route that regenerates the amino acid methionine from its byproduct, 5'-methylthioadenosine (MTA). normalesup.orgwikipedia.orgnih.gov This pathway is significant because the de novo synthesis of methionine is an energetically costly process for cells. normalesup.org The recycling of MTA ensures a continuous supply of methionine, which is essential for various cellular functions. normalesup.orgnih.gov The pathway is widespread, found in organisms ranging from bacteria and plants to humans, highlighting its fundamental importance in metabolism. wikipedia.orgnih.gov

Initially observed in plant tissues, where ethylene (B1197577) production was sustained long after the initial methionine supply should have been depleted, the pathway was recognized as a recycling mechanism. normalesup.org It was determined that the methylthio- group of MTA is recycled to reform methionine, with the ribose portion of MTA providing the carbon backbone for the intermediates in this salvage pathway. normalesup.org

Origin from 5'-Deoxy-5'-(methylthio)adenosine (MTA) Degradation

5-Deoxy-5-(methylthio)ribose (MTR) is a key intermediate in the methionine salvage pathway, and its formation is a direct result of the degradation of 5'-deoxy-5'-(methylthio)adenosine (MTA). MTA is a sulfur-containing nucleoside produced in all mammalian tissues as a byproduct of reactions involving S-adenosylmethionine (SAM), particularly in the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157). wikipedia.orghmdb.ca

The conversion of MTA is the initial step of the methionine salvage pathway. This can occur through two primary enzymatic routes, depending on the organism. nih.gov In many organisms, including humans, MTA is cleaved by MTA phosphorylase (MTAP), which catalyzes the phosphorolysis of MTA to yield adenine (B156593) and this compound-1-phosphate (MTR-1-P). hmdb.canih.govfrontiersin.org Alternatively, in many prokaryotes and plants, a two-step process is employed. nih.gov First, MTA nucleosidase (also called MTA hydrolase) cleaves the glycosidic bond of MTA to produce adenine and this compound (MTR). pnas.orgwikipedia.org Subsequently, MTR is phosphorylated by MTR kinase to form MTR-1-P. nih.gov

Key Enzymatic Steps of this compound Conversion within the MSP

Once this compound-1-phosphate (MTR-1-P) is formed, it undergoes a series of enzymatic transformations to ultimately regenerate methionine. researchgate.net

As mentioned previously, the formation of this compound-1-phosphate (MTR-1-P) can occur directly from MTA via MTA phosphorylase or through the sequential action of MTA nucleosidase and MTR kinase. nih.gov The enzyme MTR kinase specifically catalyzes the phosphorylation of this compound at the C1 position, utilizing ATP as the phosphate (B84403) donor. nih.govhawaii.edu This phosphorylation is a critical activation step, preparing the molecule for subsequent isomerization.

The conversion of MTR-1-P to methionine involves a series of well-defined enzymatic reactions. researchgate.net

The first step following the formation of MTR-1-P is its isomerization to 5-deoxy-5-(methylthio)ribulose-1-phosphate (MTRu-1-P). This reaction is catalyzed by MTR-1-P isomerase. researchgate.nethmdb.cauniprot.org

Following isomerization, MTRu-1-P undergoes a series of transformations that vary slightly between organisms but ultimately lead to the formation of 2-keto-4-methylthiobutyrate (KMB), the immediate keto-acid precursor to methionine. researchgate.netnih.gov In Bacillus subtilis, this involves dehydration by MtnB, followed by the actions of an enolase (MtnW) and a phosphatase (MtnX). researchgate.netresearchgate.net The final step is the transamination of KMB to L-methionine, a reaction that can be catalyzed by various transaminases using amino donors like glutamine. normalesup.orgnih.gov

Organismal Diversity in Methionine Salvage Mechanisms

While the core principles of the methionine salvage pathway are conserved, there is notable diversity in the specific enzymes and strategies employed by different organisms. nih.govnih.gov

In many prokaryotes and plants, the initial step of the methionine salvage pathway involves the hydrolytic cleavage of MTA, rather than phosphorolysis. nih.gov This pathway is initiated by the enzyme MTA nucleosidase, which hydrolyzes MTA to adenine and this compound (MTR). pnas.orgwikipedia.orgnih.gov This enzyme has been identified and characterized in various plant species, including tomatoes, where its activity changes during fruit development and ripening. nih.gov

Following its formation, MTR is then phosphorylated by MTR kinase to produce MTR-1-P, which then enters the common downstream pathway. nih.gov The activity of MTR kinase also fluctuates during developmental stages, such as fruit ripening in tomatoes. nih.gov The presence of this two-step enzymatic process, involving MTA nucleosidase and MTR kinase, represents a key variation in the methionine salvage pathway compared to the direct phosphorolytic cleavage seen in other organisms. nih.govnih.gov

Phosphorolytic Cleavage Pathway in Eukaryotic Systems (MTA Phosphorylase Dependent)

In eukaryotic organisms, the primary route for the metabolism of 5'-deoxy-5'-(methylthio)adenosine (MTA), the precursor to MTR, is through a phosphorolytic cleavage reaction catalyzed by the enzyme MTA phosphorylase (MTAP). nih.govnih.gov This enzyme plays a critical role in the methionine salvage pathway, also known as the MTA cycle, which is essential for recycling the sulfur-containing portion of MTA back into methionine. nih.gov

The reaction catalyzed by MTAP involves the cleavage of the glycosidic bond in MTA in the presence of inorganic phosphate (Pi). This process yields adenine and this compound-1-phosphate (MTR-1-P). nih.govpnas.org The adenine is then available for the purine (B94841) salvage pathway, while MTR-1-P proceeds through the subsequent steps of the methionine salvage pathway. nih.govnih.gov The activity of MTAP is vital for maintaining low intracellular concentrations of MTA, which can be inhibitory to certain cellular processes if allowed to accumulate. hmdb.ca

The mechanism of MTAP is a two-step process that proceeds through an oxocarbenium-like transition state. pnas.org First, the glycosidic bond is cleaved, forming an oxocarbenium ion that is stabilized by phosphate in the active site. The departing adenine molecule is protonated by an active site residue. In the second step, the phosphate ion acts as a nucleophile, attacking the anomeric carbon of the ribose moiety to form MTR-1-P. pnas.org

| Enzyme | Substrates | Products | Organism Type |

| MTA Phosphorylase (MTAP) | 5'-Deoxy-5'-(methylthio)adenosine, Inorganic Phosphate | Adenine, this compound-1-phosphate | Eukaryotes |

Anaerobic Variants of the Methionine Salvage Pathway

While the "universal" methionine salvage pathway requires molecular oxygen for one of its key enzymatic steps, several anaerobic variants have been identified in bacteria, enabling these organisms to recycle methionine in oxygen-depleted environments.

One notable anaerobic pathway, discovered in the phototrophic bacteria Rhodospirillum rubrum and Rhodopseudomonas palustris, couples the metabolism of MTA to the production of ethylene. nih.gov This pathway initiates with the action of MTA phosphorylase (MtnP), which, similar to the eukaryotic pathway, converts MTA to MTR-1-P and adenine. Subsequently, 5-(methylthio)ribose-1-phosphate isomerase (MtnA) converts MTR-1-P to its keto form, 5-(methylthio)ribulose-1-phosphate. A class II aldolase-like protein (Ald2) then cleaves this intermediate to form 2-(methylthio)acetaldehyde. nih.gov This acetaldehyde (B116499) derivative is then reduced to 2-(methylthio)ethanol, which serves as a source of usable organic sulfur and leads to the stoichiometric formation of ethylene. The genes for these enzymes are widespread among anaerobic and facultatively anaerobic bacteria found in soil and freshwater environments. nih.gov

Another oxygen-independent methionine salvage pathway is the "MTA-isoprenoid shunt," which has been characterized in Rhodospirillum rubrum and functions under both aerobic and anaerobic conditions. This highlights the metabolic versatility of certain bacteria in adapting their salvage pathways to varying oxygen availability.

| Pathway Variant | Key Enzymes | Key Intermediates/Products | Organisms |

| Ethylene-Coupled Anaerobic MSP | MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), Class II aldolase-like protein (Ald2) | 2-(methylthio)acetaldehyde, 2-(methylthio)ethanol, Ethylene | Rhodospirillum rubrum, Rhodopseudomonas palustris |

| MTA-Isoprenoid Shunt | (Multiple enzymes) | Methanethiol, Isoprenoid precursor | Rhodospirillum rubrum |

Interconnections with Related Metabolic Networks

The metabolism of this compound is not an isolated pathway but is intricately linked to several other fundamental metabolic networks within the cell.

Functional Linkage to Polyamine Biosynthesis

The production of MTA, the direct precursor to MTR, is intrinsically linked to the biosynthesis of polyamines such as spermidine and spermine. hmdb.ca These polyamines are essential for cell growth, proliferation, and the regulation of nucleic acid and protein structures. The synthesis of spermidine and spermine involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively. This reaction releases MTA as a byproduct.

Therefore, the methionine salvage pathway, which processes MTA, is crucial for sustaining polyamine synthesis by preventing the accumulation of its inhibitory byproduct. hmdb.ca Potent inhibitors of MTAP can lead to an accumulation of MTA, which in turn can cause feedback inhibition of polyamine biosynthesis, highlighting the tight regulatory coupling between these two pathways.

Reciprocal Relationships with Ethylene Biosynthesis in Plants

In plants, the synthesis of the hormone ethylene is another major source of MTA. The precursor for ethylene is S-adenosylmethionine (SAM). The enzyme ACC synthase converts SAM into 1-aminocyclopropane-1-carboxylic acid (ACC) and MTA. ACC is then oxidized to form ethylene.

To sustain ethylene production, the methylthio group of MTA must be efficiently recycled back to methionine via the methionine salvage pathway, also known as the Yang cycle in plants. This recycling is critical for maintaining the methionine pool necessary for the continuous synthesis of SAM. Studies in mung bean hypocotyls and avocado extracts have shown the conversion of MTR to methionine, with 2-keto-4-methylthiobutyric acid and 2-hydroxy-4-methylthiobutyric acid as intermediates. This demonstrates a direct reciprocal relationship where ethylene biosynthesis generates MTA, and the subsequent metabolism of MTR ensures the regeneration of the methionine precursor for further ethylene synthesis.

Integration with Purine Salvage Pathways

The phosphorolytic cleavage of MTA by MTAP directly links the methionine salvage pathway to purine metabolism. nih.gov The reaction produces not only MTR-1-P but also free adenine. nih.govpnas.org This adenine can then be salvaged by the enzyme adenine phosphoribosyltransferase (APRT), which converts it to adenosine (B11128) monophosphate (AMP) using phosphoribosyl pyrophosphate (PRPP). AMP is a fundamental building block for the synthesis of ATP and other nucleic acids.

In fact, the salvage of adenine from MTA is a principal source of free adenine in human cells. nih.gov This integration is crucial for cellular economy, allowing for the efficient reuse of purine bases. The connection between these pathways underscores the cell's ability to coordinate the recycling of both the sulfur-containing and the purine moieties of MTA. In some cancers where the MTAP gene is deleted, tumor cells become more dependent on the de novo synthesis of purines, making this pathway a potential therapeutic target.

Contribution to One-Carbon Metabolism and Methylation Cycle Dynamics

The methionine salvage pathway, by regenerating methionine, plays a significant role in one-carbon metabolism and the methylation cycle. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.

The methylation cycle involves the conversion of methionine to SAM, the transfer of the methyl group from SAM to a substrate (resulting in S-adenosylhomocysteine, SAH), and the subsequent hydrolysis of SAH to homocysteine. Homocysteine can then be remethylated to methionine, completing the cycle. The methionine salvage pathway provides an alternative route for regenerating methionine, thereby replenishing the pool available for SAM synthesis. This ensures the continuous supply of methyl groups for essential cellular methylation reactions, which are critical for epigenetic regulation and other vital cellular functions.

Enzymology and Mechanistic Insights of 5 Deoxy 5 Methylthio Ribose Metabolism

Catalytic Mechanisms of 5'-Methylthioadenosine Nucleosidase (MtnN/Pfs)

5'-Methylthioadenosine nucleosidase (MtnN), also known as Pfs, catalyzes the irreversible hydrolysis of the N-glycosidic bond in MTA to produce adenine (B156593) and 5-Deoxy-5-(methylthio)ribose (MTR). nih.govwikipedia.org This reaction is a critical step in the methionine salvage pathway in many bacteria and plants. nih.gov The enzyme exhibits dual substrate specificity, also acting on S-adenosylhomocysteine (SAH). nih.gov

The catalytic mechanism of MtnN involves acid-base catalysis. A key aspartic acid residue (D198 in Helicobacter pylori MtnN) is proposed to initiate catalysis by protonating the N7 position of the adenine ring. researchgate.net This protonation facilitates the cleavage of the N9-C1' glycosidic bond, leading to the formation of a stabilized oxocarbenium ion intermediate on the ribose moiety. researchgate.net The binding of the substrate into the active site induces a strained conformation, particularly a high-energy C4'-endo sugar pucker, which further promotes the cleavage of the glycosidic bond. nih.gov Neutron crystallography studies have confirmed that the catalytic aspartate acts as a general acid, sharing a deuterium (B1214612) atom with the N7 position of the substrate's adenine base. researchgate.net The reaction is completed by the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the oxocarbenium intermediate, releasing adenine and MTR.

Kinetic and Structural Characterization of this compound Kinase (MtnK)

This compound kinase (MtnK) is the enzyme responsible for the next step in the pathway: the ATP-dependent phosphorylation of MTR to form this compound-1-phosphate (MTR-1-P). researchgate.net This enzyme belongs to the ribokinase-like family of carbohydrate kinases. mdpi.com

MtnK exhibits a high degree of substrate specificity. Studies on the enzyme from Enterobacter aerogenes have shown it has a very narrow substrate range. researchgate.net The enzyme's affinity for its substrates has been determined, with K_m values for ATP and MTR reported to be 7.4 x 10⁻⁵ M and 8.1 x 10⁻⁶ M, respectively. researchgate.net MTR is the primary substrate for phosphorylation in the methionine salvage pathway. hmdb.ca

Protein kinases are often regulated allosterically, where binding of a molecule at a site other than the active site influences catalytic activity. nih.gov This regulation can be achieved through various mechanisms, including interactions with regulatory domains or partner proteins, and can either activate or inhibit the enzyme. nih.govkhanacademy.org While specific allosteric regulators for MtnK are not extensively detailed in the provided context, the activity of lactate (B86563) dehydrogenase, for example, is allosterically regulated by fructose-1,6-bisphosphate (an activator) and divalent cations (repressors), demonstrating how metabolic intermediates can control enzyme function. nih.gov Such regulation is crucial for controlling metabolic flux through pathways like glycolysis and, by extension, the methionine salvage pathway. khanacademy.org

The transfer of the γ-phosphate from ATP to the hydroxyl group of MTR is a central feature of the MtnK-catalyzed reaction. This phosphoryl transfer generally proceeds through an ordered, in-line displacement mechanism without a phosphoenzyme intermediate. mdpi.com A conserved catalytic base, typically an aspartate residue, activates the substrate's hydroxyl group by deprotonation. The resulting alkoxide ion then performs a direct nucleophilic attack on the γ-phosphorus of ATP. mdpi.com

The structure of MtnK reveals key features common to kinases, including a glycine-rich loop (G-loop) for ATP binding and conserved motifs for catalysis and metal ion coordination. scholaris.ca Divalent cations, usually Mg²⁺, are essential for kinase activity. researchgate.net One Mg²⁺ ion typically coordinates with the β- and γ-phosphates of ATP, neutralizing their negative charges and orienting the γ-phosphate for nucleophilic attack. mdpi.com Analysis of MtnK ground-state structures suggests a dissociative mechanism for phosphate (B84403) transfer. scholaris.ca This type of mechanism involves a transition state with significant bond breaking between the β- and γ-phosphates of ATP before significant bond formation with the incoming nucleophile (the hydroxyl group of MTR). nih.govresearchgate.net

Stereospecificity and Reaction Mechanism of this compound-1-Phosphate Isomerase (MtnA)

This compound-1-phosphate isomerase (MtnA) catalyzes the reversible isomerization of the aldose, S-methyl-5-thio-α-D-ribose 1-phosphate (MTR-1-P), into its ketose form, S-methyl-5-thio-D-ribulose 1-phosphate (MTRu-1-P). wikipedia.org This aldose-ketose isomerization is mechanistically unique because the substrate is a phosphate ester at the anomeric carbon, which prevents the ring from easily opening to form the aldehyde intermediate required by canonical isomerase mechanisms. nsf.govresearchgate.net

The reaction catalyzed by MtnA involves both the opening of the ribofuranose ring and the transfer of a hydrogen between carbon-1 and carbon-2. chemrxiv.org Kinetic isotope effect studies indicate that these two events—ring opening and hydrogen transfer—occur in a single, rate-limiting step. chemrxiv.org The proposed mechanism deviates from the typical proton-transfer (via an enediol intermediate) or hydride-transfer mechanisms seen in other aldose-ketose isomerases. chemrxiv.org Instead, an E2 elimination–tautomerization sequence is suggested. chemrxiv.org In this model, a catalytic base, identified as Cys160, shuttles a proton between C1 and C2. chemrxiv.org This mechanism represents a third, novel pathway for enzymatic aldose-ketose isomerization. chemrxiv.org The stereochemical course of related enzymes in the pathway has been determined using stereospecifically deuterated substrates, confirming the high degree of stereospecificity in these reactions. researchgate.net

Enzymatic Activities of Subsequent Pathway Enzymes (e.g., MtnB, MtnC, MtnD)

Following the formation of MTRu-1-P by MtnA, a series of enzymes act to convert it into the methionine precursor, 2-keto-4-methylthiobutyrate.

MtnB (5-methylthioribulose-1-phosphate dehydratase): This enzyme catalyzes the dehydration of MTRu-1-P. plos.orgresearchgate.net MtnB is a metalloenzyme, and its activity is abrogated by mutations in its potential zinc-binding site. researchgate.net It is one of the less-studied enzymes in the pathway, but has been functionally characterized in organisms like Bacillus subtilis and Saccharomyces cerevisiae. plos.org

MtnC (2,3-dioxomethiopentane-1-phosphate enolase/phosphatase): In many organisms, MtnC is a bifunctional enzyme that first catalyzes an enolization reaction and then the removal of the phosphate group. plos.orgresearchgate.net However, in some bacteria like B. subtilis, this process is split between two enzymes: MtnW (an enolase) and MtnX (a phosphatase). asm.org MtnC acts on the product of the MtnB reaction.

MtnD (aci-reductone dioxygenase): This enzyme catalyzes the oxidative cleavage of the enediolate intermediate produced by the upstream enzymes. plos.orgresearchgate.net This dioxygenase reaction is a key step leading to the formation of 2-keto-4-methylthiobutyrate, which can then be transaminated to regenerate methionine. nih.gov

Characterization of Enzyme Fusion Proteins in MTR Metabolism (e.g., in Tetrahymena thermophila)

In some organisms, the evolution of metabolic pathways has led to the fusion of genes encoding separate enzymes into a single gene that produces a multifunctional protein. nih.gov This phenomenon is observed in the methionine salvage pathway of the ciliate Tetrahymena thermophila. This organism possesses two notable fusion proteins, MtnAK and MtnBD, which streamline the metabolic process. researchgate.netnih.gov

MtnAK: This protein is a fusion of MtnK (MTR kinase) and MtnA (MTR-1-P isomerase), catalyzing the first two steps after the formation of MTR. researchgate.net

MtnBD: This is a more complex fusion protein that combines the functions of enzymes that are non-consecutive in other organisms. nih.gov The MtnBD protein in T. thermophila is a trifunctional enzyme that performs the roles of MtnB (dehydratase), MtnC (enolase/phosphatase), and MtnD (dioxygenase). researchgate.netnih.gov Complementation tests in yeast have shown that the T. thermophila MtnBD fusion can rescue yeast knockouts of MtnB, MtnC, or MtnD, demonstrating its ability to perform three distinct catalytic steps. nih.gov The MtnB domain of this fusion protein possesses both dehydratase and enolase activities, while the MtnD domain carries out the dioxygenase reaction. nih.gov This fusion creates a biochemical shortcut, allowing Tetrahymena to bypass steps and reduce the total number of enzymes required for the pathway from six (in yeast) or eight (in B. subtilis) to just four. researchgate.net

Data Tables

Table 1: Kinetic Parameters of this compound Kinase (MtnK) from Enterobacter aerogenes

| Substrate | K_m Value (M) |

| ATP | 7.4 x 10⁻⁵ |

| This compound (MTR) | 8.1 x 10⁻⁶ |

Data sourced from Gots, R. et al. (1978). researchgate.net

Table 2: Enzyme Functions in the Methionine Salvage Pathway

| Enzyme | EC Number | Catalyzed Reaction |

| MtnN/Pfs | 3.2.2.16 | 5'-Methylthioadenosine + H₂O → this compound + Adenine |

| MtnK | 2.7.1.100 | This compound + ATP → this compound-1-P + ADP |

| MtnA | 5.3.1.23 | S-methyl-5-thio-α-D-ribose 1-phosphate ⇌ S-methyl-5-thio-D-ribulose 1-phosphate |

| MtnB | 4.2.1.109 | 5-Methylthioribulose-1-phosphate → 2,3-Diketo-5-methylthiopentyl-1-phosphate + H₂O |

| MtnC | 3.1.3.77 | 2,3-Dioxomethiopentane-1-phosphate enolization and dephosphorylation |

| MtnD | 1.13.11.54 | Aci-reductone dioxygenation |

EC numbers sourced from various biochemical databases and related literature. wikipedia.orghmdb.cawikipedia.orgplos.orgresearchgate.net

Biological Significance and Physiological Regulation of 5 Deoxy 5 Methylthio Ribose

Role in Cellular Sulfur and Carbon Recycling and Conservation

The primary role of MTR is centered within the methionine salvage pathway, also known as the Yang Cycle in plants. This pathway is a testament to cellular efficiency, enabling the regeneration of methionine from 5'-methylthioadenosine (MTA), a byproduct of reactions involving S-adenosylmethionine (SAM). SAM is a universal methyl group donor essential for the biosynthesis of numerous compounds, including polyamines and, in plants, the hormone ethylene (B1197577).

The salvage pathway effectively recycles the sulfur atom and the carbon skeleton of the ribose moiety from MTA. nih.govresearchgate.net This process is vital for conserving the metabolically expensive methionine molecule. The pathway involves a series of enzymatic steps that convert MTA into MTR, and subsequently, MTR is processed to regenerate the keto-acid precursor of methionine, 2-keto-4-methylthiobutyrate (KMTB). nih.gov This precursor is then transaminated to form methionine. nih.gov By salvaging both the sulfur and carbon components, cells avoid the costly de novo synthesis of methionine and prevent the accumulation of potentially toxic MTA. researchgate.net

Maintenance of Methionine Homeostasis in Diverse Organisms

The methionine salvage pathway is a highly conserved and widely distributed metabolic route found in organisms ranging from bacteria and yeast to plants and animals, highlighting its fundamental importance in cellular function. researchgate.net Its primary function is to maintain methionine homeostasis, ensuring a constant supply of this essential amino acid for protein synthesis and as a precursor for SAM.

In plants, the demand for methionine can increase dramatically during processes like fruit ripening, which involves high rates of ethylene synthesis. nih.gov The Yang Cycle allows for the sustained production of ethylene by continuously regenerating the methionine pool. nih.govportlandpress.com Similarly, in other organisms, the pathway is crucial in cells with high polyamine synthesis rates. The continuous recycling of MTA back to methionine ensures that the cellular methionine levels are buffered against fluctuations in demand, thereby maintaining metabolic stability. nih.gov

Involvement in Microbial Quorum Sensing via Autoinducer-2 Precursor Formation

Physiological Impact in Plant Development and Stress Responses (e.g., fruit ripening, wound response)

In the plant kingdom, the metabolism of MTR is intrinsically linked to the biosynthesis of ethylene, a key phytohormone that regulates a wide array of developmental processes and responses to environmental stress. The methionine salvage pathway, or Yang Cycle, is critical for sustaining the high rates of ethylene production required for events such as fruit ripening, senescence, and responses to wounding or pathogen attack. nih.govportlandpress.com

During fruit ripening, there is a massive increase in ethylene synthesis. The methionine pool would be rapidly depleted if not for the efficient recycling of MTA back to methionine via MTR. nih.gov This recycling ensures a continuous supply of the precursor for ethylene synthesis, allowing the ripening process to proceed. Similarly, in response to wounding or stress, plants produce ethylene as a signaling molecule to activate defense mechanisms. The Yang Cycle plays a crucial role in providing the necessary methionine for this stress-induced ethylene production.

| Plant Process | Role of MTR Metabolism (Yang Cycle) | Key Outcome |

| Fruit Ripening | Sustains high levels of ethylene biosynthesis. | Coordinated changes in color, texture, and aroma. |

| Wound Response | Provides methionine for stress-induced ethylene production. | Activation of defense mechanisms. |

| Senescence | Contributes to the ethylene burst associated with aging. | Programmed cell death and nutrient remobilization. |

Transcriptional and Post-Transcriptional Control of Genes Encoding MTR Metabolizing Enzymes

The expression of genes encoding the enzymes of the methionine salvage pathway is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and post-transcriptional levels.

Post-Transcriptional Regulation: Post-transcriptional control mechanisms, including the regulation of mRNA stability and translation, also play a role in modulating the levels of metabolic enzymes. nih.govnih.gov In plants, S-adenosylmethionine (SAM) has been implicated in the post-transcriptional regulation of methionine biosynthetic enzymes. researchgate.net It is plausible that similar mechanisms, responsive to the levels of key metabolites like SAM and MTA, also fine-tune the expression of enzymes involved in MTR metabolism, ensuring a coordinated response to metabolic changes.

| Regulatory Level | Mechanism Example | Consequence |

| Transcriptional | Upregulation of MTR kinase genes under sulfur starvation in plants. nih.gov | Increased capacity for sulfur recycling when external sources are scarce. |

| Post-Transcriptional | Regulation of enzyme synthesis by metabolites like SAM. researchgate.net | Fine-tuning of enzyme levels to match metabolic flux. |

Environmental Factors Influencing MTR Metabolism (e.g., Oxygen Dependency)

The metabolism of MTR is significantly influenced by environmental factors, most notably the availability of oxygen. The canonical methionine salvage pathway, found in most eukaryotes and many aerobic bacteria, is strictly oxygen-dependent. researchgate.netnih.gov This dependency arises from a key enzymatic step catalyzed by an aci-reductone dioxygenase, which requires molecular oxygen to convert its substrate into the precursor of KMTB. asm.org

However, diverse metabolic strategies have evolved in bacteria to circumvent this oxygen requirement. In some facultative and obligate anaerobes, such as Rhodospirillum rubrum, alternative, oxygen-independent pathways for MTA metabolism exist. nih.govasm.org These anaerobic pathways employ different enzymatic reactions to salvage methionine or other valuable sulfur compounds from MTA. For instance, the MTA-isoprenoid shunt in R. rubrum functions under both aerobic and anaerobic conditions and does not involve a dioxygenase. asm.orgasm.org The existence of these distinct aerobic and anaerobic pathways highlights the metabolic adaptability of microorganisms to different environmental niches and redox conditions.

| Pathway Type | Oxygen Requirement | Key Enzyme Feature | Example Organisms |

| Canonical MSP | Aerobic (Oxygen-dependent) | Contains an aci-reductone dioxygenase. asm.org | Plants, Animals, Klebsiella pneumoniae asm.org |

| MTA-Isoprenoid Shunt | Anaerobic/Aerobic (Oxygen-independent) | Lacks a dioxygenase. asm.orgasm.org | Rhodospirillum rubrum asm.orgasm.org |

| DHAP-Ethylene Shunt | Anaerobic (Oxygen-independent) | Employs a class II aldolase. | Rhodospirillum rubrum, Rhodopseudomonas palustris |

Occurrence and Biological Context of Related 5-Deoxy-5-methylthio-xylofuranose Residues in Glycoconjugates

A structurally related compound, 5-deoxy-5-methylthio-d-xylofuranose (MTX), has been identified as a component of complex glycoconjugates in certain bacteria, particularly in the cell walls of mycobacteria. In Mycobacterium tuberculosis, the causative agent of tuberculosis, MTX residues are found as substituents on lipoarabinomannan (LAM), a major lipoglycan on the cell surface.

These MTX residues, along with their oxidized counterparts, 5-deoxy-5-methylsulfoxy-xylofuranose (MSX), are attached to the mannan portion of the LAM. The presence of this unusual sugar modification is thought to play a role in the interaction between the bacterium and the host immune system. While the precise biological function is still under investigation, it has been suggested that these motifs may contribute to the immunomodulatory properties of LAM, potentially influencing the host's immune response to mycobacterial infection. The biosynthetic pathway for the synthesis and incorporation of MTX into LAM is distinct from the methionine salvage pathway.

Research Methodologies and Experimental Approaches for Studying 5 Deoxy 5 Methylthio Ribose

Biochemical and Enzymatic Assay Development for Pathway Activity

For instance, the activity of methionine adenosyltransferases (MATs), which catalyze the formation of S-adenosylmethionine (SAMe) from methionine and ATP, can be measured using colorimetric assay kits. These assays detect the pyrophosphate generated stoichiometrically during the reaction, providing a quantitative measure of MAT activity in various biological samples, including cell lysates and tissue homogenates sigmaaldrich.com. Similarly, assays have been developed for other key enzymes in the pathway, such as 5'-methylthioadenosine phosphorylase (MTAP), which is involved in the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-deoxy-5-(methylthio)ribose-1-phosphate uni-regensburg.de. A novel assay for MTAP utilizes 2-amino-5"-methylthioadenosine as a substrate, which upon phosphorolysis, forms the fluorescent product 2,6-diaminopurine, allowing for continuous and sensitive monitoring of enzyme activity yu.edu. The development of such assays is critical for high-throughput screening of potential therapeutic agents that target this pathway sigmaaldrich.comyu.edu.

Human APIP, which functions as a 5-methylthioribulose-1-phosphate dehydratase (MtnB) in the methionine salvage pathway, has been characterized enzymatically, with its Michaelis-Menten kinetics determined to have a Km of 9.32 μM and a Vmax of 1.39 μmol min−1 mg−1 pnas.org.

Advanced Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification (e.g., LC-MS, NMR)

The accurate identification and quantification of MTR and other metabolites in the methionine salvage pathway are essential for understanding metabolic fluxes and cellular responses to various stimuli. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for these measurements.

LC-MS is a highly sensitive and specific technique used to measure the levels of intracellular and extracellular metabolites. For example, researchers have utilized LC-MS to quantify methionine metabolic fluxes by feeding cells with 13C-labeled methionine and measuring the isotopic labeling kinetics of both intracellular and extracellular methionine nih.govnih.govacs.org. This approach allows for the determination of fluxes through various branches of methionine metabolism, including the salvage pathway nih.govnih.govacs.org. LC-MS/MS platforms have also been employed to detect and quantify a wide range of metabolites related to methionine metabolism, including SAM, S-adenosylhomocysteine (SAH), and intermediates of the transsulfuration pathway in tissue samples mdpi.com.

NMR spectroscopy provides detailed structural information about metabolites and can be used to trace the fate of isotopically labeled substrates in vivo researchgate.netnih.gov. For instance, 13C and 1H NMR have been used to confirm the conversion of [1-13C]methylthioribose to [13C]formate in extracts of Klebsiella pneumoniae, providing insights into the reaction mechanism nih.gov. In vivo NMR studies using 13C-labeled substrates have also been instrumental in analyzing the fermentative metabolism in yeast and how it is influenced by various stress factors researchgate.netnih.gov.

| Technique | Application in MTR Research | Key Findings/Capabilities |

| LC-MS | Quantification of methionine metabolic fluxes. nih.govnih.govacs.org | Enables measurement of isotopic labeling kinetics of intracellular and extracellular methionine to determine pathway fluxes. nih.govnih.govacs.org |

| LC-MS/MS | Detection and quantification of methionine-related metabolites in tissues. mdpi.com | Allows for the profiling of SAM, SAH, and other pathway intermediates. mdpi.com |

| NMR Spectroscopy | Structural elucidation and tracing of isotopic labels. researchgate.netnih.govnih.gov | Confirmed the conversion of MTR to formate (B1220265) in K. pneumoniae and enables in vivo metabolic studies in yeast. researchgate.netnih.govnih.gov |

Genetic Engineering and Gene Knockout Strategies for Pathway Elucidation

In the yeast Saccharomyces cerevisiae, a systematic analysis of deletion mutants was used to identify and verify all the enzymes of the methionine salvage pathway nih.govresearchgate.net. This involved auxotrophic growth tests and the analysis of intracellular 5'-methylthioadenosine in the mutant strains nih.gov. For example, the genes encoding 5'-methylthioribose-1-phosphate isomerase and 5'-methylthioribulose-1-phosphate dehydratase were identified and named MRI1 and MDE1, respectively nih.gov. This approach also revealed redundancy in the final transamination step to produce methionine, with several aminotransferases being capable of catalyzing this reaction nih.gov.

In plants, insertional mutagenesis of the AtMTK gene, which encodes MTR kinase in Arabidopsis thaliana, resulted in the inability of the plants to utilize MTA as a sulfur source, confirming the gene's role in the MTA cycle nih.gov. Interestingly, these knockout plants showed no growth impairment under standard conditions, suggesting that the methionine salvage pathway is not essential when sulfur is abundant nih.gov. Studies in the bacterium Shewanella oneidensis have utilized gene deletion and complementation strategies to investigate the Mtr respiratory pathway, which shares some components with metabolic pathways, demonstrating the modularity and interchangeability of certain proteins frontiersin.orgnih.govnih.gov.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a cornerstone technique for tracing the flow of atoms through metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA) wikipedia.org. By introducing substrates labeled with stable isotopes like 13C or 15N, researchers can follow their incorporation into downstream metabolites, providing a dynamic view of cellular metabolism.

A common approach in studying methionine metabolism is to use 13C-labeled methionine as a tracer nih.govnih.govacs.org. The labeling patterns of intracellular metabolites are then measured by techniques like LC-MS, and computational models are used to estimate the fluxes through different pathways, including the methionine salvage pathway nih.govresearchgate.net. This methodology has been applied to study how the deletion of the MTAP enzyme, which is common in cancer, affects methionine metabolism nih.govnih.gov. These studies revealed that while transmethylation and propylamine (B44156) transfer fluxes were not significantly altered by MTAP deletion, the flux through ornithine decarboxylase increased nih.govnih.gov.

Isotopic labeling studies have also been crucial in elucidating the biochemical transformations of MTR itself. Experiments using [1-13C]methylthioribose in K. pneumoniae extracts demonstrated that the C-1 of MTR is converted to formate nih.gov. Further experiments with 18O2 showed that one atom of oxygen is incorporated into both methionine and formate, suggesting the involvement of a novel intramolecular dioxygenase in the final steps of the pathway nih.gov.

| Isotope | Application | Organism/System | Key Finding |

| 13C | Metabolic flux analysis of methionine metabolism. nih.govnih.govacs.org | Human fibrosarcoma cell line. nih.govnih.gov | Quantified fluxes through transmethylation, propylamine transfer, and the impact of MTAP deletion. nih.govnih.gov |

| 13C | Tracing the fate of MTR carbon atoms. nih.gov | Klebsiella pneumoniae cell-free extracts. nih.gov | C-1 of MTR is converted to formate. nih.gov |

| 18O | Investigating the source of oxygen in the MTR to methionine conversion. nih.gov | Klebsiella pneumoniae cell-free extracts. nih.gov | One oxygen atom from O2 is incorporated into both methionine and formate, suggesting a dioxygenase mechanism. nih.gov |

Structural Biology Techniques for Enzyme-Ligand Complex Analysis (e.g., X-ray Crystallography)

Structural biology provides atomic-level insights into how enzymes recognize their substrates and catalyze reactions. X-ray crystallography is a primary technique used to determine the three-dimensional structure of proteins and their complexes with ligands, such as MTR and its analogs mdpi.com. This information is invaluable for understanding enzyme mechanisms and for structure-based drug design.

The crystal structures of MTR kinase from Bacillus subtilis have been determined in its apo form and in complex with various ligands, including ADP and MTR nih.gov. These structures revealed that MTR kinase has a protein kinase-like fold but with unique features, such as a novel twin arginine motif in the MTR binding site that appears to regulate substrate specificity nih.gov. The structures also provided insights into the enzyme's catalytic mechanism nih.gov. Similarly, crystals of MTR kinase from Arabidopsis thaliana have been grown and diffract to high resolution, paving the way for detailed structural analysis of the plant enzyme nih.gov.

The crystal structure of human APIP/MtnB has been solved at 2.0-Å resolution, revealing a tetrameric assembly with an active site located at the interface between adjacent subunits pnas.org. This structural information, combined with substrate docking studies, has allowed researchers to propose a detailed enzymatic reaction mechanism pnas.org. The structures of human methionine adenosyltransferase enzymes have also been determined, providing a "structural movie" of the catalytic steps involved in the synthesis of SAMe cornell.edu.

Computational Biology and Systems Approaches for Metabolic Network Modeling

Computational modeling and systems biology approaches are increasingly used to integrate diverse datasets and to simulate the behavior of complex metabolic networks. These models can help to predict metabolic fluxes, identify key control points in a pathway, and generate new hypotheses for experimental testing.

A large-scale, knowledge-based in silico model of methionine cycle-based metabolism has been constructed to investigate the impact of metabolism on chemotherapy efficacy nih.govnih.gov. This model, which incorporates information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), has been used to correlate different metabolic components with chemotherapy outcomes nih.govnih.gov. Such models have the potential to aid in response prediction and biomarker identification nih.govnih.gov.

Metabolic flux analysis, as mentioned earlier, relies heavily on computational methods to analyze metabolite labeling data and estimate fluxes nih.govresearchgate.net. These computational approaches are essential for interpreting the complex datasets generated from isotopic labeling experiments and for gaining a quantitative understanding of metabolic pathway dynamics nih.govresearchgate.net.

In Vitro and In Vivo Studies in Model Organisms (e.g., bacteria, yeast, plants)

The study of MTR metabolism in a variety of model organisms has been crucial for understanding the conservation and diversity of the methionine salvage pathway across different domains of life.

Bacteria: Klebsiella pneumoniae and Bacillus subtilis have been important models for elucidating the bacterial pathway. In vitro studies with cell-free extracts of K. pneumoniae were instrumental in demonstrating the conversion of MTR to methionine and formate nih.gov. In B. subtilis, a combination of in silico genome analysis and transposon mutagenesis was used to uncover the major steps of the dioxygen-dependent methionine salvage pathway data.gov. These studies revealed that while the chemistry is similar to that in K. pneumoniae, B. subtilis utilizes some different proteins, including a paralog of RuBisCO data.gov.

Synthetic Biology and Chemical Biology Applications in Research

Chemo-enzymatic Synthesis of 5-Deoxy-5-(methylthio)ribose and its Derivatives for Pathway Probing

The synthesis of MTR and its derivatives is crucial for studying the enzymes and pathways in which it is involved. Chemo-enzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer a powerful strategy for producing these molecules. While a detailed chemo-enzymatic synthesis specifically for MTR is not extensively documented in publicly available research, the principles of this methodology are well-established and can be applied. A common strategy involves the enzymatic synthesis of a core scaffold, which is then chemically modified to generate a library of derivatives.

A pertinent example of this approach is the enzymatic synthesis of a related compound, 5-iodoribose 1-phosphate. This analog of ribose 1-phosphate is produced from 5'-deoxy-5'-iodoadenosine through a two-enzyme cascade involving adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase nih.gov. This enzymatic approach provides a highly specific and efficient way to generate the sugar phosphate (B84403) core. Following this enzymatic synthesis, chemical methods could be employed to modify the molecule, for instance, by replacing the iodo group with a methylthio group to yield MTR-1-phosphate, a key intermediate in the methionine salvage pathway.

The general workflow for a chemo-enzymatic synthesis of MTR derivatives for pathway probing would typically involve:

Enzymatic synthesis of a precursor: Utilizing enzymes like nucleoside phosphorylases or kinases to synthesize a key intermediate, such as MTR or MTR-1-phosphate, from readily available starting materials. This step ensures the correct stereochemistry of the ribose moiety.

Chemical modification: Employing organic synthesis techniques to introduce various functional groups onto the enzymatically generated precursor. This allows for the creation of a diverse library of MTR analogs.

Pathway Probing: Using the synthesized derivatives to study their effects on specific enzymes or cellular pathways. For example, these analogs can be used to investigate the substrate specificity of MTR kinase or to probe the downstream effects of altered MTR metabolism.

This combined approach allows for the generation of molecular probes that are difficult to produce by purely chemical or biological means, facilitating detailed investigations into the roles of MTR in cellular function.

Rational Design and Synthesis of MTR-Related Enzyme Inhibitors as Research Tools

The enzymes that metabolize MTR, such as 5'-methylthioadenosine phosphorylase (MTAP) and 5-methylthioribose kinase (MTRK), are critical for maintaining cellular methionine levels and are involved in processes like polyamine synthesis and quorum sensing. Therefore, the rational design and synthesis of inhibitors for these enzymes provide valuable tools for studying these pathways.

5'-Methylthioadenosine Phosphorylase (MTAP) Inhibitors:

MTAP catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). The design of potent and specific inhibitors for MTAP has been a focus of research, particularly due to its structural similarity to 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), a bacterial enzyme that is a target for antimicrobial drug development nih.gov.

Structure-based drug design has been instrumental in developing MTAP inhibitors. By comparing the crystal structures of human MTAP and bacterial MTAN, researchers have identified key differences in the active sites that can be exploited for designing selective inhibitors nih.gov. These differences are found in the binding pockets for the purine base, the ribose moiety, and the 5'-alkylthio group nih.gov. For example, transition-state analogs of MTA have been synthesized that show high affinity for MTAP.

One such example is 5'-iodoribose 1-phosphate, which has been shown to inhibit MTAP with a Ki value of 9 µM nih.gov. The design of these inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction, thereby binding tightly to the active site.

5-Methylthioribose Kinase (MTRK) Inhibitors:

MTRK catalyzes the phosphorylation of MTR to MTR-1-P, a key step in the methionine salvage pathway. The structure and function of MTRK have been studied to facilitate the design of specific inhibitors. The enzyme exhibits structural features similar to eukaryotic protein kinases, but with a unique mode of nucleotide binding, offering opportunities for selective inhibition.

The development of MTRK inhibitors has been approached through several strategies, including the design of substrate analogs and pro-drugs that are activated by the enzyme. The rationale is that compounds that can specifically bind to the MTRK active site will disrupt the methionine salvage pathway, leading to the accumulation of MTR and depletion of downstream metabolites.

Below is a table summarizing examples of rationally designed inhibitors for MTR-related enzymes:

| Enzyme Target | Inhibitor Class | Example Inhibitor | Reported Potency (Ki or IC50) | Reference |

| 5'-Methylthioadenosine Phosphorylase (MTAP) | Transition-state analog | 5-Iodoribose 1-phosphate | 9 µM | nih.gov |

| 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN) | Transition-state analog | MT-DADMe-Immucillin-A | 73 pM | researchgate.net |

| 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN) | Transition-state analog | BuT-DADMe-Immucillin-A | 208 pM | researchgate.net |

This table is for illustrative purposes and includes inhibitors for both human and bacterial enzymes to demonstrate the breadth of research in this area.

Metabolic Engineering for Modulating MTR Pathway Fluxes in Microorganisms and Plants

Metabolic engineering provides a powerful approach to manipulate the flow of metabolites through specific pathways, including the MTR pathway, also known as the methionine salvage pathway or the Yang cycle in plants. By overexpressing or knocking out genes encoding key enzymes in this pathway, researchers can study the effects of altered MTR metabolism on various physiological processes.

In Microorganisms:

In bacteria, the methionine salvage pathway is crucial for recycling the methylthio group from S-adenosylmethionine (SAM) and is linked to processes like quorum sensing nih.gov. Metabolic engineering of this pathway in bacteria like Pseudomonas aeruginosa has been explored to understand and potentially control these processes. For instance, creating mutants with deletions in genes of the methionine salvage pathway has been shown to impact the production of quorum sensing molecules nih.gov.

Engineering the expression of key enzymes in this pathway, such as MTA phosphorylase or MTR kinase, can alter the intracellular concentrations of MTR and its derivatives. This, in turn, can influence the synthesis of autoinducers and affect bacterial communication and virulence.

In Plants:

In plants, the MTR pathway, known as the Yang cycle, is essential for regenerating methionine, which is a precursor for the biosynthesis of ethylene (B1197577), a key plant hormone maxapress.comnih.gov. Ethylene plays a critical role in various developmental processes, including fruit ripening and senescence maxapress.com.

Metabolic engineering of the Yang cycle in plants offers a way to control ethylene production and, consequently, these developmental processes. For example, altering the expression of genes encoding enzymes like 5-methylthioribose kinase (MTK) or other enzymes in the cycle can modulate the flux of metabolites and impact the rate of ethylene synthesis nih.govfrontiersin.org. Overexpression of Yang cycle genes has been shown to be localized in the phloem, suggesting a primary role in recycling MTA produced during polyamine biosynthesis in the leaf vasculature nih.gov.

By manipulating the expression of these genes, researchers can study the intricate regulation of ethylene biosynthesis and its effects on plant physiology. This knowledge can also have practical applications in agriculture for controlling ripening and improving crop storage.

Utilization of MTR Analogs to Investigate Biological Processes (e.g., polyamine synthesis inhibition in research models)

Analogs of MTR serve as valuable chemical tools to investigate a variety of biological processes. By mimicking the natural substrate, these analogs can competitively inhibit enzymes or be metabolized into products that disrupt cellular functions. This approach has been particularly useful in studying polyamine synthesis and bacterial quorum sensing.

Inhibition of Polyamine Synthesis:

Polyamines are essential for cell growth and proliferation, and their synthesis is linked to the methionine salvage pathway through the common precursor SAM. Analogs of MTR have been investigated for their potential to inhibit polyamine synthesis. For instance, a study on Swiss 3T3 cells used novel polyamine oxa-analogues to investigate their effects on cellular polyamine content and cell growth nih.gov. One of the tested compounds, 5-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-6-oxa-spermidine (MTR-OSPD), was found to be cytotoxic and stopped cell proliferation at concentrations over 100 µM nih.gov. While not a direct MTR analog, this research highlights the strategy of using molecules that interfere with pathways connected to MTR metabolism to study cellular processes.

Disruption of Bacterial Quorum Sensing:

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. The synthesis of many of these autoinducers is dependent on SAM, and therefore, the methionine salvage pathway plays a crucial role. MTR analogs have been successfully used to disrupt quorum sensing.

Inhibition of the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which is involved in the MTR pathway in many bacteria, leads to the accumulation of MTA. This accumulation can cause product inhibition of the enzymes responsible for synthesizing autoinducers researchgate.net. Researchers have designed potent transition-state analog inhibitors of MTAN that effectively block the production of autoinducers and disrupt quorum sensing in bacteria like Vibrio cholerae researchgate.net.

The table below provides examples of MTR-related analogs and their applications in biological research:

| Analog Class | Specific Analog | Biological Process Investigated | Organism/Model System | Research Finding | Reference |

| Polyamine Oxa-analog | MTR-OSPD | Polyamine metabolism and cell proliferation | Swiss 3T3 cells | Cytotoxic; stopped cell proliferation at >100 µM | nih.gov |

| MTAN Transition-State Analog | MT-DADMe-Immucillin-A | Quorum sensing | Vibrio cholerae | Potent inhibitor of MTAN (K_d = 73 pM), disrupting autoinducer production | researchgate.net |

| MTAN Transition-State Analog | BuT-DADMe-Immucillin-A | Quorum sensing | Vibrio cholerae | Potent inhibitor of MTAN (K_d = 208 pM), disrupting autoinducer production | researchgate.net |

These examples demonstrate the utility of MTR analogs as powerful research tools to dissect complex biological pathways and to identify potential targets for therapeutic intervention.

Q & A

Q. What are the common synthetic routes for 5-Deoxy-5-(methylthio)ribose, and how do stereochemical variations (D/L forms) impact its synthesis?

- Methodological Answer : The synthesis of this compound involves enzymatic or chemical modifications of ribose. For the L-form , enzymatic reduction of ribose using specific dehydrogenases (e.g., lactate dehydrogenase) is a key step, as described in the biosynthesis pathway involving L-arabinonate oxidation and subsequent reduction . The D-form is synthesized via nucleoside analog modifications, such as replacing the hydroxyl group at the C5 position with a methylthio group through thioglycosylation reactions . Stereochemical differences (D vs. L) significantly affect biological activity; for example, the L-form is more prevalent in human metabolic pathways, while the D-form is often used in DNA/RNA analog studies .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Provides detailed information on stereochemistry and functional groups. For example, H and C NMR resolve methylthio and hydroxyl group positions .

- Mass Spectrometry (MS) : Confirms molecular weight (134.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structures, particularly for D-form derivatives used in nucleotide analog studies .

- HPLC/GC-MS : Quantifies the compound in biological matrices, with detection limits optimized for low-concentration samples .

| Analytical Method | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | |

| X-ray Crystallography | Crystal structure determination | |

| HPLC | Purity assessment |

Q. What biological roles does this compound play in metabolic pathways?

- Methodological Answer : This compound is a critical intermediate in methionine recycling and polyamine biosynthesis . In Plasmodium falciparum, it is generated during the breakdown of 5'-deoxy-5'-(methylthio)adenosine (MTA) via MTA phosphorylase , producing adenine and this compound-1-phosphate (MTRP), which is recycled into methionine . In mammalian systems, its L-form participates in antioxidant and anti-inflammatory pathways, though exact mechanisms require further validation .

Advanced Research Questions

Q. How can researchers address challenges in detecting this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from serum or tissue homogenates .

- Derivatization : Enhance GC-MS sensitivity by derivatizing with trimethylsilyl (TMS) groups to improve volatility .

- LC-MS/MS : Employ tandem mass spectrometry with multiple reaction monitoring (MRM) for specificity, targeting transitions like m/z 134 → 89 (cleavage of methylthio group) .

Q. What experimental strategies are used to study this compound in antimalarial drug design?

- Methodological Answer :

- Analog Synthesis : Replace the methylthio group with fluoroethyl or hydroxyethyl groups to create analogs (e.g., 5-deoxy-5-(monofluoroethylthio)ribose) that inhibit MTA phosphorylase in Plasmodium .

- Enzyme Assays : Measure IC values using purified MTA phosphorylase and spectrophotometric detection of adenine release at 260 nm .

- In Vivo Protection Assays : Coadminister analogs with MTA to assess competitive inhibition; for example, hydroxyethylthioadenosine (HETA) shows partial protection against parasite growth inhibition .

Q. How do structural modifications of this compound impact its utility as a PET imaging probe?

- Methodological Answer :

- Fluorination : Substituting the C5 hydroxyl with F (e.g., 5-deoxy-5-[F]fluororibose) blocks phosphorylation by ribokinase, preventing bone marrow signal interference. However, in vivo defluorination remains a challenge, requiring stable isotope labeling .

- Comparative Studies : Use autoradiography with C-ribose to distinguish specific uptake from background noise in hepatic and bone tissues .

Data Contradictions and Limitations

- Stereochemical Variants : (L-form) and 3 (D-form) highlight divergent applications; the L-form is metabolically active in humans, while the D-form is used in genetic engineering. Researchers must specify the enantiomer in experimental designs .

- In Vivo Stability : Fluorinated analogs () show bone accumulation due to defluorination, complicating imaging studies. Use stable isotopes or alternative labeling strategies to mitigate this .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.